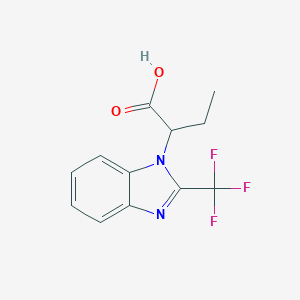

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” is a research chemical with the molecular formula C10H7F3N2O2 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure in this compound, was first synthesized by Heinrich Debus in 1858. The synthesis started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product, which was initially called glyoxaline . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis

The molecular structure of imidazole, the core structure of this compound, is unique and complex. It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” include a boiling point of 363.4 ℃ at 760 mmHg, a melting point of 248 ℃, and a density of 1.51 g/cm 3 .Wissenschaftliche Forschungsanwendungen

Fascinating Variability in Chemistry and Properties

Benzimidazole compounds, including those with trifluoromethyl groups, exhibit a wide range of chemical and physical properties. Studies have highlighted their preparation, protonation/deprotonation behaviors, and complexation with metals, revealing their versatility. These compounds are investigated for their spectroscopic properties, magnetic characteristics, and biological activity, suggesting areas for further research into unknown analogs (Boča, Jameson, & Linert, 2011).

DNA Interaction and Biological Activity

Benzimidazole derivatives, such as Hoechst 33258, bind strongly to DNA, indicating potential for applications in cell biology, chromosome analysis, and as starting points for drug design. Their roles as radioprotectors and topoisomerase inhibitors highlight the therapeutic possibilities of benzimidazole analogs (Issar & Kakkar, 2013).

Degradation Processes and Stability Studies

The degradation pathways of related compounds, such as nitisinone, are crucial for understanding their stability and potential environmental impacts. LC-MS/MS studies have identified stable degradation products, providing insights into the chemical stability and environmental behavior of benzimidazole derivatives (Barchańska et al., 2019).

Butyric Acid and Gastroenterology

Butyric acid, a related compound, has shown promise in gastroenterology, particularly in treatments involving the colon. Its role as the main energy substrate for colonocytes and its stimulatory effects on sodium and water absorption in the colon suggest potential applications in treating gastrointestinal diseases (Sossai, 2012).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N2O2/c1-2-8(10(18)19)17-9-6-4-3-5-7(9)16-11(17)12(13,14)15/h3-6,8H,2H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFGDQDQUNNVEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B510186.png)

![N-{4-[(2,6-dimethylpiperidin-1-yl)sulfonyl]phenyl}-1,2-benzothiazol-3-amine 1,1-dioxide](/img/structure/B510193.png)

![2-[(3-bromo-1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510212.png)

![2-[(1-benzyl-3-bromo-1H-1,2,4-triazol-5-yl)sulfanyl]aniline](/img/structure/B510213.png)

![4-[3-nitro-1-(2-phenylethyl)-1H-1,2,4-triazol-5-yl]morpholine](/img/structure/B510216.png)

![3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine](/img/structure/B510257.png)

![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoic acid](/img/structure/B510271.png)

![2-(2-(methoxymethyl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B510273.png)